molecular formula C15H13BrN4O4 B11556037 2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11556037
M. Wt: 393.19 g/mol
InChI Key: KWYNTNDIKASWFI-QGMBQPNBSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-[(3-bromophenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines and hydroxylamines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines and hydroxylamines.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)amino]ethyl dimethylamine
  • 2-Amino-N-(3-bromophenyl)benzamide
  • Methyl 3-bromophenylacetate

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of bromophenyl and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups .

Properties

Molecular Formula

C15H13BrN4O4

Molecular Weight

393.19 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13BrN4O4/c16-11-2-1-3-12(7-11)17-9-15(22)19-18-8-10-6-13(20(23)24)4-5-14(10)21/h1-8,17,21H,9H2,(H,19,22)/b18-8+

InChI Key

KWYNTNDIKASWFI-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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